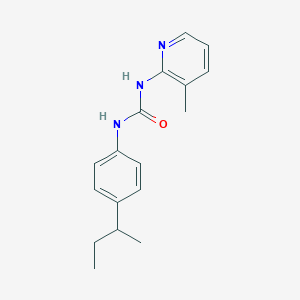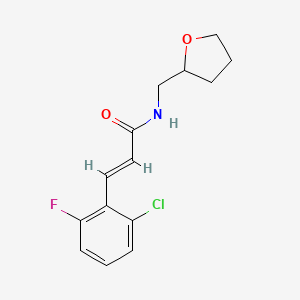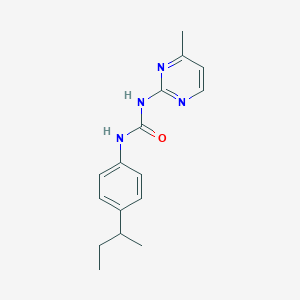
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as Sunitinib, is a small molecule drug that is used in the treatment of cancer. It is a tyrosine kinase inhibitor that blocks the activity of certain enzymes that promote tumor growth and angiogenesis. Sunitinib was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and has since been used in the treatment of other types of cancer.
作用机制
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea works by inhibiting the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By blocking the activity of these enzymes, N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea prevents the growth and proliferation of cancer cells and inhibits angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, inhibition of angiogenesis, and induction of apoptosis, or programmed cell death. N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to have anti-inflammatory effects and to modulate the immune system.
实验室实验的优点和局限性
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for use in lab experiments, including its ability to selectively inhibit specific receptor tyrosine kinases and its well-established safety profile. However, N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea also has several limitations, including its high cost, its potential for off-target effects, and its limited solubility in water.
未来方向
There are several potential future directions for research on N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, including the development of new formulations and delivery methods, the identification of biomarkers that can predict response to treatment, and the investigation of N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea's potential for use in combination with other drugs. Additionally, there is ongoing research into the mechanisms of resistance to N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea and the development of strategies to overcome this resistance. Overall, N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea is a promising drug that has the potential to improve the treatment of cancer, and further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-sec-butylphenylamine to form a nitroaniline intermediate. This intermediate is then reduced to form the corresponding aniline, which is then reacted with 3-methyl-2-pyridinecarboxylic acid to form the final product.
科学研究应用
N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer. It has been shown to be effective in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. N-(4-sec-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has also been studied in combination with other drugs for the treatment of breast cancer, lung cancer, and other types of cancer.
属性
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-4-12(2)14-7-9-15(10-8-14)19-17(21)20-16-13(3)6-5-11-18-16/h5-12H,4H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQFZPOWMOJOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5312654.png)

![6-bromo-3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312662.png)
![2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5312693.png)
![N-cyclopropyl-1'-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312699.png)
![6-methyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinic acid](/img/structure/B5312702.png)


![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5312717.png)
![2-{[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5312725.png)
![2-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanol](/img/structure/B5312732.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4H-chromene-2-carboxamide](/img/structure/B5312734.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5312742.png)
![3-(allylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312743.png)